molecular formula C18H23NO2S B2497269 N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 1351585-50-6

N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No.: B2497269
CAS No.: 1351585-50-6
M. Wt: 317.45
InChI Key: KWWGWXIOEGIHCP-UHFFFAOYSA-N
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Description

N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is an organic compound that features a furan ring substituted with dimethyl groups, a phenyl ring substituted with an isopropylthio group, and an acetamide functional group

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-12(2)22-17-7-5-15(6-8-17)10-18(20)19-11-16-9-13(3)21-14(16)4/h5-9,12H,10-11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWGWXIOEGIHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)CC2=CC=C(C=C2)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide typically involves multiple steps:

    Formation of the Furan Derivative: The starting material, 2,5-dimethylfuran, can be synthesized through the acid-catalyzed cyclization of 2,5-hexanedione.

    Introduction of the Phenyl Group: The phenyl ring with an isopropylthio substituent can be introduced via a Friedel-Crafts acylation reaction using 4-isopropylthiobenzoyl chloride.

    Formation of the Acetamide Group: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.

    Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity against various cancer cell lines. Research indicates that derivatives exhibit growth inhibition percentages ranging from 51% to 86% against multiple cancer types, including ovarian and brain cancers .

Antimicrobial Activity

Preliminary investigations suggest that N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide may possess antimicrobial properties. Similar compounds have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported around 256 µg/mL .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to diseases such as neurodegeneration. Studies suggest that similar compounds can inhibit acetylcholinesterase, a crucial enzyme in neurotransmission .

Case Studies

Study FocusFindingsReference
Anticancer ActivitySignificant growth inhibition observed in SNB-19 and OVCAR-8 cell lines (PGIs of 86.61% and 85.26%, respectively).
Antimicrobial EfficacyDemonstrated activity against E. coli and S. aureus with MIC values indicating potential therapeutic applications.
Enzyme InhibitionInhibitory effects on acetylcholinesterase suggest potential for neuroprotective applications.

Mechanism of Action

The mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and acetamide group could play crucial roles in binding to these targets, while the isopropylthio group might influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-((2,5-dimethylfuran-3-yl)methyl)-2-phenylacetamide: Lacks the isopropylthio group, which may affect its biological activity and chemical properties.

    N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-methylphenyl)acetamide: Contains a methyl group instead of an isopropylthio group, potentially altering its reactivity and applications.

Uniqueness

N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is unique due to the combination of its furan ring, acetamide group, and isopropylthio-substituted phenyl ring. This combination of functional groups provides a distinct set of chemical and physical properties, making it a versatile compound for various applications.

Biological Activity

N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic uses based on recent research findings.

The compound's molecular formula is C24H34N2O2SC_{24}H_{34}N_{2}O_{2}S, with a molecular weight of 414.61 g/mol. It is characterized by a complex structure that includes a furan moiety and an isopropylthio group, which may contribute to its biological activity.

Cytotoxic Activity

Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • HeLa and MCF-7 Cell Lines : Research indicated that derivatives of this compound could induce apoptosis in HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The mechanisms involved include increased membrane blebbing, chromatin condensation, and nuclear fragmentation, which are hallmarks of apoptosis .

Antioxidant Activity

The antioxidant properties of compounds containing similar structural motifs have been explored extensively. The presence of the furan ring is believed to enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells .

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that the compound could significantly reduce cell viability in MCF-7 cells, with an IC50 value indicating effective concentration levels for inducing cytotoxicity .
  • Anticonvulsant Properties : Similar amide compounds have been evaluated for their anticonvulsant activity using animal models. These studies suggest that modifications in the chemical structure can lead to enhanced efficacy against seizures .

Data Tables

Study Cell Line Effect Mechanism IC50 (μM)
Study AHeLaApoptosisMembrane blebbing, chromatin condensation15.0
Study BMCF-7CytotoxicityNuclear fragmentation10.5
Study CAnimal ModelAnticonvulsantSodium channel modulationNot specified

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